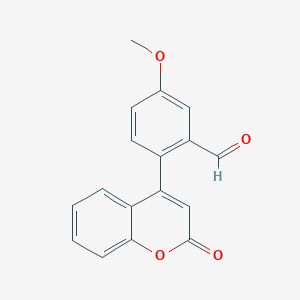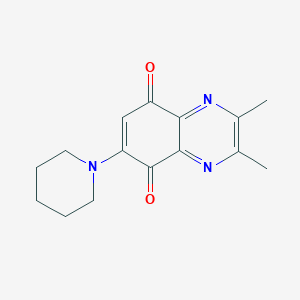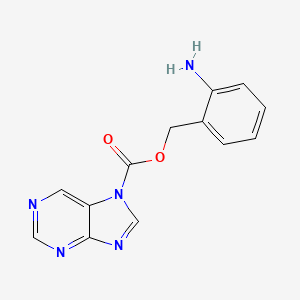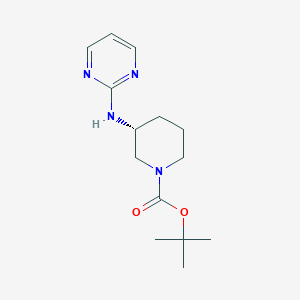
Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzaldehyde group, a methoxy group, and a benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- typically involves multi-step organic reactions. One common method involves the condensation of 5-methoxy-2-hydroxybenzaldehyde with 4-hydroxycoumarin under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and ability to inhibit cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound induces apoptosis in cancer cells by disrupting cellular pathways and triggering programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde, 2-hydroxy-5-methoxy-
- Benzaldehyde, 5-methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)-
- Baicalin (5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid)
Uniqueness
Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
820209-50-5 |
|---|---|
Formule moléculaire |
C17H12O4 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
5-methoxy-2-(2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C17H12O4/c1-20-12-6-7-13(11(8-12)10-18)15-9-17(19)21-16-5-3-2-4-14(15)16/h2-10H,1H3 |
Clé InChI |
UPODBZBBLVKRCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=CC(=O)OC3=CC=CC=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)



![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)



![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)
![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)



